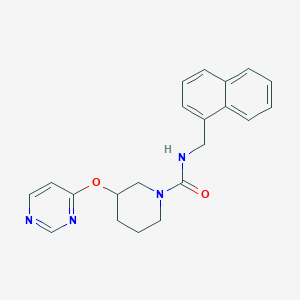

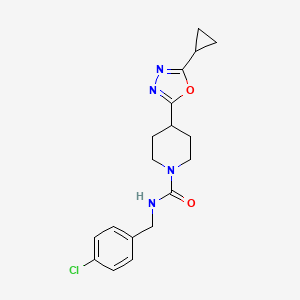

N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5OS2 and its molecular weight is 441.95. The purity is usually 95%.

BenchChem offers high-quality N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Antibacterial Properties

- A study conducted by Bhoi et al. (2015) on the synthesis and characterization of novel derivatives containing quinoline linkage as potent antibacterial agents provides insights into the chemical strategies employed to develop compounds with enhanced antibacterial activities. These compounds were tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antibacterial activity [Bhoi, M. N., Borad, M. A., Parmar, H. B., & Patel, H. (2015)].

Anticancer Activities

- Nguyen et al. (2022) synthesized new derivatives bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties, demonstrating the compound's potential for anticancer activity. The study's findings contribute to the understanding of how structural modifications can impact the biological activities of these compounds [Nguyen, T. C., Pham, D.-D., Tran, T. M. H., & Bui, T. T. (2022)].

Anti-inflammatory and Analgesic Evaluation

- Rajasekaran et al. (2011) investigated the anti-inflammatory and analgesic evaluation of thioxoquinazolinone derivatives, highlighting the therapeutic potential of these compounds. The synthesized derivatives showed significant activity, suggesting their usefulness in developing new treatments for inflammation and pain [Rajasekaran, A., Rajamanickam, V., & Darlinquine, S. (2011)].

Antimicrobial and Anticonvulsant Activities

- Another study by Rajasekaran et al. (2013) focused on the synthesis of novel derivatives for antimicrobial and anticonvulsant activities. This research underscores the versatility of thioxoquinazolinone-based compounds in addressing a wide range of biological targets, offering insights into their potential application in treating microbial infections and seizure disorders [Rajasekaran, A., Rajamanickam, V., & Darlinquine, S. (2013)].

Propriétés

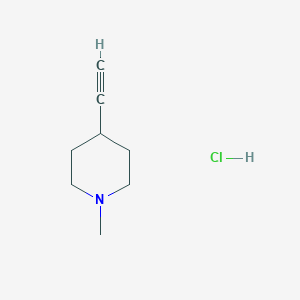

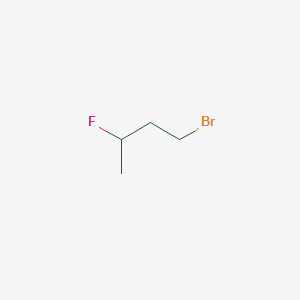

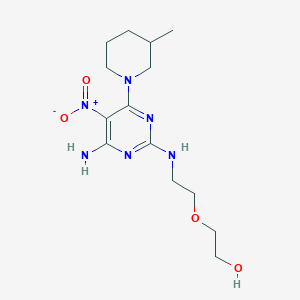

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves the condensation of 4-chlorobenzylamine with 2-(2-aminothiazol-4-yl)-N-(2-thioxo-1,2-dihydroquinazolin-4-yl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with a suitable acid such as hydrochloric acid to obtain the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-(2-aminothiazol-4-yl)-N-(2-thioxo-1,2-dihydroquinazolin-4-yl)acetamide", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Hydrochloric acid", "Dichloromethane or dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine (1.0 equiv) and 2-(2-aminothiazol-4-yl)-N-(2-thioxo-1,2-dihydroquinazolin-4-yl)acetamide (1.0 equiv) in dichloromethane or DMF.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture.", "Step 3: Stir the reaction mixture under reflux conditions for 12-24 hours.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure.", "Step 6: Dissolve the resulting intermediate in a suitable acid such as hydrochloric acid.", "Step 7: Extract the product with a suitable solvent such as ethyl acetate.", "Step 8: Dry the organic layer over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain the final product." ] } | |

Numéro CAS |

689266-94-2 |

Nom du produit |

N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide |

Formule moléculaire |

C20H16ClN5OS2 |

Poids moléculaire |

441.95 |

Nom IUPAC |

N-[(4-chlorophenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |

InChI |

InChI=1S/C20H16ClN5OS2/c21-13-7-5-12(6-8-13)10-22-17(27)9-14-11-29-20(23-14)26-18-15-3-1-2-4-16(15)24-19(28)25-18/h1-8,11H,9-10H2,(H,22,27)(H2,23,24,25,26,28) |

Clé InChI |

ICULCQQZFHRFJH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=NC(=CS3)CC(=O)NCC4=CC=C(C=C4)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2639451.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2639453.png)

![2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2639462.png)

![3-benzyl-2-((4-fluorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639472.png)